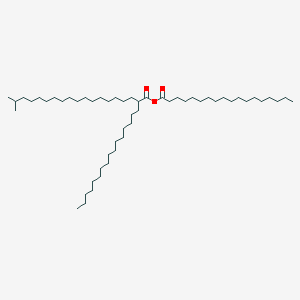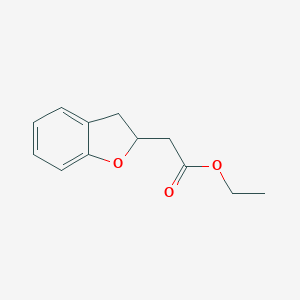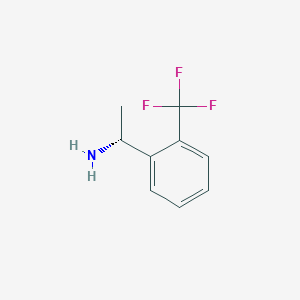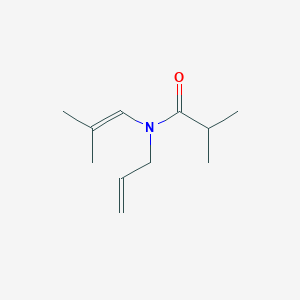
Octadecanoyl 2-hexadecyl-18-methylnonadecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Octadecanoyl 2-hexadecyl-18-methylnonadecanoate, also known as Ceramide 2, is a type of sphingolipid that plays a crucial role in various biological processes. It is a major component of the stratum corneum, the outermost layer of the skin, and is involved in maintaining the skin barrier function. Ceramide 2 has also been found to have significant effects on cell proliferation, differentiation, and apoptosis.
作用機序
Octadecanoyl 2-hexadecyl-18-methylnonadecanoate 2 exerts its biological effects through various mechanisms. It has been found to regulate cell proliferation and differentiation by modulating the activity of various signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway and the phosphatidylinositol-3-kinase (PI3K)/Akt pathway. Octadecanoyl 2-hexadecyl-18-methylnonadecanoate 2 also plays a role in apoptosis by activating caspases and inducing mitochondrial dysfunction. Additionally, Octadecanoyl 2-hexadecyl-18-methylnonadecanoate 2 is involved in the regulation of lipid metabolism and inflammation.
Biochemical and Physiological Effects
Octadecanoyl 2-hexadecyl-18-methylnonadecanoate 2 has been shown to have various biochemical and physiological effects. It is a major component of the skin barrier and is involved in maintaining the integrity of the stratum corneum. Octadecanoyl 2-hexadecyl-18-methylnonadecanoate 2 also regulates the differentiation and proliferation of keratinocytes, the predominant cells in the epidermis. In addition, Octadecanoyl 2-hexadecyl-18-methylnonadecanoate 2 has been found to regulate lipid metabolism and glucose homeostasis, and to have anti-inflammatory and anti-tumor effects.
実験室実験の利点と制限
Octadecanoyl 2-hexadecyl-18-methylnonadecanoate 2 has several advantages for lab experiments. It is stable and can be easily synthesized or extracted from natural sources. Octadecanoyl 2-hexadecyl-18-methylnonadecanoate 2 is also readily available commercially, making it easily accessible for research purposes. However, one limitation of using Octadecanoyl 2-hexadecyl-18-methylnonadecanoate 2 in lab experiments is its hydrophobic nature, which can make it difficult to work with in aqueous solutions. Additionally, Octadecanoyl 2-hexadecyl-18-methylnonadecanoate 2 can be expensive, which may limit its use in some research settings.
将来の方向性
There are several future directions for research on Octadecanoyl 2-hexadecyl-18-methylnonadecanoate 2. One area of interest is the role of Octadecanoyl 2-hexadecyl-18-methylnonadecanoate 2 in insulin resistance and diabetes. Studies have shown that Octadecanoyl 2-hexadecyl-18-methylnonadecanoate 2 plays a role in the regulation of glucose metabolism, and further research could help to elucidate the mechanisms involved. Another area of interest is the use of Octadecanoyl 2-hexadecyl-18-methylnonadecanoate 2 in the treatment of skin diseases. Studies have shown promising results in the use of Octadecanoyl 2-hexadecyl-18-methylnonadecanoate 2 in the treatment of atopic dermatitis and psoriasis, and further research could help to develop more effective treatments. Finally, the role of Octadecanoyl 2-hexadecyl-18-methylnonadecanoate 2 in cancer biology is an area of active research, with studies investigating its potential use as a therapeutic target for various types of cancer.
合成法
Octadecanoyl 2-hexadecyl-18-methylnonadecanoate 2 can be synthesized by a variety of methods, including chemical synthesis, enzymatic synthesis, and extraction from natural sources. Chemical synthesis involves the reaction of sphingosine with a fatty acid, such as stearic acid or palmitic acid, in the presence of a coupling reagent. Enzymatic synthesis involves the use of sphingolipid synthases, which catalyze the condensation of sphingosine and a fatty acyl-CoA. Extraction from natural sources involves the isolation of Octadecanoyl 2-hexadecyl-18-methylnonadecanoate 2 from tissues or biological fluids.
科学的研究の応用
Octadecanoyl 2-hexadecyl-18-methylnonadecanoate 2 has been extensively studied for its various biological functions and potential therapeutic applications. It has been found to have anti-inflammatory, anti-tumor, and anti-aging effects. Octadecanoyl 2-hexadecyl-18-methylnonadecanoate 2 has also been shown to be involved in the regulation of insulin signaling and glucose metabolism. Additionally, Octadecanoyl 2-hexadecyl-18-methylnonadecanoate 2 has been investigated for its potential use in the treatment of skin diseases, such as atopic dermatitis and psoriasis.
特性
CAS番号 |
134017-12-2 |
|---|---|
製品名 |
Octadecanoyl 2-hexadecyl-18-methylnonadecanoate |
分子式 |
C54H106O3 |
分子量 |
803.4 g/mol |
IUPAC名 |
octadecanoyl 2-hexadecyl-18-methylnonadecanoate |
InChI |
InChI=1S/C54H106O3/c1-5-7-9-11-13-15-17-19-21-26-30-34-38-42-46-50-53(55)57-54(56)52(48-44-40-36-32-28-24-20-18-16-14-12-10-8-6-2)49-45-41-37-33-29-25-22-23-27-31-35-39-43-47-51(3)4/h51-52H,5-50H2,1-4H3 |
InChIキー |
RVYAGHQQSCEGMA-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(=O)C(CCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCC(C)C |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(=O)C(CCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCC(C)C |
同義語 |
ISOSTEARYL STEAROYL STEARATE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-Fluorobenzo[d]isothiazole](/img/structure/B144599.png)


![Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-methoxy-, (3S-trans)-(9CI)](/img/structure/B144604.png)








